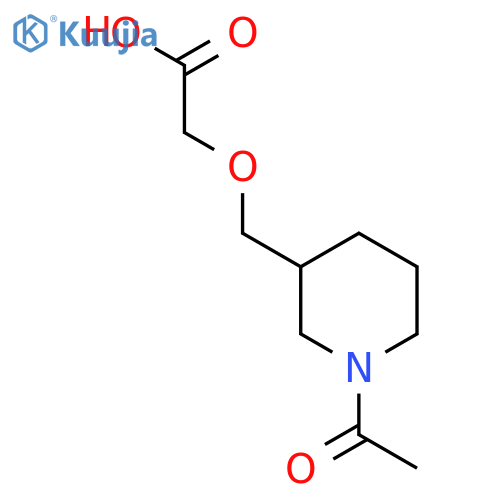

Cas no 1353975-01-5 (2-(1-acetylpiperidin-3-yl)methoxyacetic acid)

2-(1-acetylpiperidin-3-yl)methoxyacetic acid 化学的及び物理的性質

名前と識別子

-

- (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid

- 2-((1-Acetylpiperidin-3-yl)methoxy)acetic acid

- AM93983

- (1-Acetylpiperidin-3-ylmethoxy)acetic acid

- 2-(1-acetylpiperidin-3-yl)methoxyacetic acid

-

- MDL: MFCD21092181

- インチ: 1S/C10H17NO4/c1-8(12)11-4-2-3-9(5-11)6-15-7-10(13)14/h9H,2-7H2,1H3,(H,13,14)

- InChIKey: BTLOULLHQHSEER-UHFFFAOYSA-N

- SMILES: O(CC(=O)O)CC1CN(C(C)=O)CCC1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 242

- トポロジー分子極性表面積: 66.8

2-(1-acetylpiperidin-3-yl)methoxyacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9483930-5g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 5g |

$3023.0 | 2023-09-01 | ||

| Enamine | EN300-9483930-0.05g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 0.05g |

$876.0 | 2025-02-21 | |

| Enamine | EN300-9483930-0.5g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 0.5g |

$1001.0 | 2025-02-21 | |

| Enamine | EN300-9483930-5.0g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 5.0g |

$3023.0 | 2025-02-21 | |

| Chemenu | CM497423-1g |

2-((1-Acetylpiperidin-3-yl)methoxy)aceticacid |

1353975-01-5 | 97% | 1g |

$1045 | 2022-09-03 | |

| Enamine | EN300-9483930-10.0g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 10.0g |

$4483.0 | 2025-02-21 | |

| Fluorochem | 080406-500mg |

1-Acetyl-piperidin-3-ylmethoxy)-acetic acid |

1353975-01-5 | 500mg |

£526.00 | 2022-03-01 | ||

| Enamine | EN300-9483930-2.5g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 2.5g |

$2043.0 | 2025-02-21 | |

| Enamine | EN300-9483930-1.0g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 1.0g |

$1043.0 | 2025-02-21 | |

| Enamine | EN300-9483930-0.25g |

2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |

1353975-01-5 | 95.0% | 0.25g |

$959.0 | 2025-02-21 |

2-(1-acetylpiperidin-3-yl)methoxyacetic acid 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

2-(1-acetylpiperidin-3-yl)methoxyacetic acidに関する追加情報

Professional Introduction to 2-(1-acetylpiperidin-3-yl)methoxyacetic acid (CAS No. 1353975-01-5)

2-(1-acetylpiperidin-3-yl)methoxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1353975-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, featuring an acetyl group and a methoxyacetic acid moiety, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

The significance of 2-(1-acetylpiperidin-3-yl)methoxyacetic acid lies in its potential role as a pharmacophore in the development of novel therapeutic agents. Piperidine derivatives are well-documented for their versatility in medicinal chemistry, often serving as key structural elements in drugs targeting various biological pathways. The presence of the acetyl group enhances the compound's reactivity, allowing for further functionalization and modification, which is crucial in the synthesis of more complex drug molecules.

In recent years, there has been a growing interest in exploring the pharmacological properties of piperidine-based compounds due to their favorable pharmacokinetic profiles and high binding affinity to biological targets. 2-(1-acetylpiperidin-3-yl)methoxyacetic acid has been studied for its potential applications in modulating enzyme activity and receptor interactions, which are critical mechanisms in many diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory therapies.

The methoxyacetic acid moiety in the structure of 2-(1-acetylpiperidin-3-yl)methoxyacetic acid contributes to its solubility and bioavailability, which are essential factors for any potential therapeutic agent. This feature ensures that the compound can be effectively absorbed and distributed throughout the body, enhancing its therapeutic efficacy. Additionally, the acetyl group provides a site for further chemical modifications, enabling researchers to tailor the compound's properties to specific therapeutic needs.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(1-acetylpiperidin-3-yl)methoxyacetic acid and biological targets. These studies have revealed that the compound can bind to specific pockets on enzymes and receptors, potentially blocking pathogenic pathways or enhancing beneficial ones. This insight has opened new avenues for drug development, particularly in areas such as oncology and neurology where precise targeting is crucial.

The synthesis of 2-(1-acetylpiperidin-3-yl)methoxyacetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including nucleophilic substitution reactions and condensation processes, to construct the desired molecular framework. The use of advanced catalytic systems has also improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for further research.

In clinical research settings, 2-(1-acetylpiperidin-3-yl)methoxyacetic acid is being evaluated for its potential therapeutic benefits in preclinical models. These studies aim to assess its safety profile, pharmacokinetics, and pharmacodynamics before moving into human trials. The compound's ability to modulate key biological pathways suggests that it may have applications in treating a range of conditions, from chronic inflammatory diseases to neurological disorders.

The future prospects of 2-(1-acetylpiperidin-3-yl)methoxyacetic acid are promising, with ongoing research efforts focused on optimizing its chemical properties and exploring new therapeutic applications. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the development process, bringing this compound closer to clinical validation. As our understanding of molecular interactions continues to evolve, 2-(1-acetylpiperidin-3-yl)methoxyacetic acid is poised to play a significant role in next-generation drug therapies.

In conclusion, 2-(1-acetylpiperidin-3-yl)methoxyacetic acid (CAS No. 1353975-01-5) represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation across multiple disciplines highlights its importance as a building block for novel drug candidates. As research progresses, this compound is likely to contribute significantly to advancements in medicine and therapeutics.

1353975-01-5 (2-(1-acetylpiperidin-3-yl)methoxyacetic acid) Related Products

- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)

- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)

- 610753-45-2(3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)

- 1311315-19-1(dihydrochloride)

- 329079-86-9(N-(3-CHLORO-4-METHYLPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE)

- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)

- 392323-49-8(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide)

- 2228311-19-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)

- 2139839-10-2(tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)

- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)